An In-depth Technical Guide to 3-(Cyclopentyloxy)-4-methoxybenzoic acid
An In-depth Technical Guide to 3-(Cyclopentyloxy)-4-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Cyclopentyloxy)-4-methoxybenzoic acid, with CAS number 144036-17-9, is a benzoic acid derivative that has garnered interest in medicinal chemistry. Its structural similarity to known selective inhibitors of phosphodiesterase IV (PDE IV) suggests its potential as a therapeutic agent, particularly in the context of inflammatory diseases such as asthma.[1] This technical guide provides a comprehensive overview of its physicochemical properties, biological activity, and relevant experimental methodologies.
Physicochemical Properties
A summary of the key physicochemical properties of 3-(Cyclopentyloxy)-4-methoxybenzoic acid is presented in the table below. This data is essential for its handling, formulation, and analysis in a research and development setting.
| Property | Value | Source |
| CAS Number | 144036-17-9 | [2][3][4] |
| Molecular Formula | C13H16O4 | [2][3][4][5] |
| Molecular Weight | 236.26 g/mol | [2][5] |
| IUPAC Name | 3-(Cyclopentyloxy)-4-methoxybenzoic acid | [3] |
| Synonyms | rarechem al bo 1947, 3-(cyclopentyloxy)-4-methoxybezoic acid, buttpark 75\04-33 | [2] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 160-164 °C | [2][5] |
| Boiling Point (Predicted) | 376.3 ± 22.0 °C | [5] |
| Density (Predicted) | 1.213 ± 0.06 g/cm³ (at 20 °C and 760 Torr) | [2][5] |
| pKa (Predicted) | 4.22 ± 0.10 | [5] |
| Storage Temperature | 2-8°C | [5] |
Biological Activity and Mechanism of Action
The primary biological target of compounds structurally related to 3-(Cyclopentyloxy)-4-methoxybenzoic acid is the enzyme phosphodiesterase 4 (PDE4).[1] PDE4 is a key regulator of intracellular signaling by specifically hydrolyzing cyclic adenosine monophosphate (cAMP), a crucial second messenger.[6][7]
Mechanism of Action: PDE4 Inhibition
The inhibition of PDE4 leads to an increase in intracellular cAMP levels.[7] This elevation in cAMP activates downstream signaling cascades, most notably Protein Kinase A (PKA).[8] The activation of PKA has a range of physiological effects, including the relaxation of airway smooth muscle and the suppression of inflammatory responses by modulating the function of various immune cells like T-cells, eosinophils, and neutrophils.[8]
The therapeutic potential of PDE4 inhibitors is significant for inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and asthma.[1][6][8] By inhibiting PDE4, these compounds can mitigate the underlying inflammation and bronchoconstriction characteristic of these diseases.[1][8]
Signaling Pathway of PDE4 Inhibition
Caption: PDE4 Inhibition Signaling Pathway.
Experimental Protocols
While specific, detailed experimental protocols for 3-(Cyclopentyloxy)-4-methoxybenzoic acid are not extensively available in the public domain, methodologies can be inferred from the synthesis of structurally similar compounds and general assays for PDE4 inhibition.
A. Synthesis of 3-(Cyclopentyloxy)-4-methoxybenzoic acid
A plausible synthetic route can be adapted from methods used for similar alkoxy-substituted benzoic acids. A general multi-step synthesis is outlined below.
Step 1: Esterification of 3-Hydroxy-4-methoxybenzoic acid
-
Objective: To protect the carboxylic acid group.
-
Procedure: 3-Hydroxy-4-methoxybenzoic acid is dissolved in a suitable alcohol (e.g., methanol) and a catalytic amount of strong acid (e.g., sulfuric acid) is added. The mixture is refluxed until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure, and the resulting ester is purified.
Step 2: O-Alkylation with Cyclopentyl Bromide
-
Objective: To introduce the cyclopentyloxy group.
-
Procedure: The methyl ester from Step 1 is dissolved in a polar aprotic solvent (e.g., DMF). A base (e.g., potassium carbonate) and cyclopentyl bromide are added to the solution. The reaction mixture is heated to facilitate the alkylation. After completion, the product is extracted and purified.
Step 3: Saponification of the Ester
-
Objective: To deprotect the carboxylic acid group.
-
Procedure: The resulting ester from Step 2 is dissolved in a mixture of alcohol and an aqueous solution of a strong base (e.g., sodium hydroxide). The mixture is heated to hydrolyze the ester. Upon completion, the reaction mixture is acidified to precipitate the final product, 3-(Cyclopentyloxy)-4-methoxybenzoic acid. The solid is then filtered, washed, and dried.
B. In Vitro PDE4 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of a compound against PDE4.
-
Objective: To determine the IC50 value of 3-(Cyclopentyloxy)-4-methoxybenzoic acid for PDE4.
-
Materials: Recombinant human PDE4 enzyme, [3H]-cAMP, snake venom nucleotidase, scintillation cocktail, test compound.
-
Procedure:
-
The test compound is serially diluted to various concentrations.
-
The PDE4 enzyme is incubated with the test compound for a specified period.
-
[3H]-cAMP is added to the mixture to initiate the enzymatic reaction.
-
The reaction is terminated, and snake venom nucleotidase is added to convert the resulting [3H]-AMP to [3H]-adenosine.
-
The mixture is passed through an ion-exchange resin to separate the charged [3H]-cAMP from the uncharged [3H]-adenosine.
-
The amount of [3H]-adenosine is quantified using liquid scintillation counting.
-
The percentage of inhibition at each concentration is calculated, and the IC50 value is determined by non-linear regression analysis.
-
Experimental Workflow for Synthesis
Caption: Synthetic Workflow Diagram.
Safety and Handling
Based on available safety data, 3-(Cyclopentyloxy)-4-methoxybenzoic acid is classified as an irritant. Standard laboratory safety precautions should be observed when handling this compound.
| Hazard Information | Precautionary Statements |
| Hazard Symbols: Xi (Irritant) | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. |
| Risk Codes: R36/37/38 (Irritating to eyes, respiratory system and skin) | S36/37/39: Wear suitable protective clothing, gloves and eye/face protection. |
Source:[2]
Conclusion
3-(Cyclopentyloxy)-4-methoxybenzoic acid is a compound of interest due to its potential as a selective PDE4 inhibitor. Its physicochemical properties are well-defined, and plausible synthetic routes and in vitro assays can be established based on existing literature for similar compounds. Further research into its biological activity, selectivity, and in vivo efficacy is warranted to fully elucidate its therapeutic potential for inflammatory diseases. This guide provides a foundational resource for researchers and drug development professionals working with this and related chemical entities.
References
- 1. Selective type IV phosphodiesterase inhibitors as antiasthmatic agents. The syntheses and biological activities of 3-(cyclopentyloxy)-4-methoxybenzamides and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Cyclopentyloxy-4-methoxybenzoic acid | CAS 144036-17-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. 3-(CYCLOPENTYLOXY)-4-METHOXYBENZOIC ACID | CAS 144036-17-9 [matrix-fine-chemicals.com]
- 4. scbt.com [scbt.com]
- 5. 3-(Cyclopentyloxy)-4-methoxybenzoicacid , 97% , 144036-17-9 - CookeChem [cookechem.com]
- 6. benchchem.com [benchchem.com]
- 7. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
